An In-depth Technical Guide to 3,5-Dihydroxybenzyl Alcohol: Discovery, Synthesis, and Biological Significance
An In-depth Technical Guide to 3,5-Dihydroxybenzyl Alcohol: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dihydroxybenzyl alcohol (DHBA), a resorcinol-type phenolic compound. It covers the historical context of its discovery and synthesis, details its physicochemical properties, and outlines various methods of preparation, from early approaches to more contemporary, optimized protocols. The guide further explores the significant biological activities of DHBA and its derivatives, with a particular focus on their antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key synthetic methodologies are provided, alongside visualizations of significant biological signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this versatile molecule in research and drug development.
Introduction
3,5-Dihydroxybenzyl alcohol, also known as 5-(hydroxymethyl)resorcinol, is an aromatic organic compound that has garnered increasing interest in the fields of medicinal chemistry, polymer science, and fine chemical synthesis.[1] Its structure, featuring a benzene (B151609) ring with two hydroxyl groups meta to a hydroxymethyl group, imparts it with significant reactivity and a range of biological activities.[2] Initially identified in several plant species, including those of the Reynoutria and Veratrum genera, DHBA has transitioned from a simple natural product to a valuable building block in organic synthesis and a subject of pharmacological investigation.[3]
This guide aims to serve as a detailed resource for professionals engaged in research and development, providing in-depth information on the discovery, historical and modern synthesis, and the mechanistic underpinnings of the biological effects of 3,5-Dihydroxybenzyl alcohol and its derivatives.
Discovery and Historical Context
While the precise first isolation of 3,5-Dihydroxybenzyl alcohol is not extensively documented, its derivatives and related resorcinolic compounds have been known for their presence in the plant kingdom for a considerable time. It has been identified in plant species such as Reynoutria japonica and members of the Veratrum genus.[3] The synthetic history of DHBA is more clearly defined, with numerous reports on its preparation emerging from the mid-20th century onwards. Early synthetic endeavors were often multi-step processes starting from 3,5-dihydroxybenzoic acid.
One of the early reported methods involved the direct reduction of 3,5-dihydroxybenzoic acid ethyl ester with lithium aluminum hydride (LiAlH₄) in an ether solution, as described by Lightowler.[4] Another approach, developed by Reimann and the Nanjing Institute of Materia Medica, involved the protection of the hydroxyl groups of 3,5-dihydroxybenzoic acid via silylation, followed by reduction with LiAlH₄ and subsequent deprotection.[4] These early methods, while foundational, were often hampered by long reaction times, low yields, and the use of expensive or hazardous reagents, which limited their industrial applicability.[4] This spurred further research into more efficient and scalable synthetic routes.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical, chemical, and spectroscopic properties of 3,5-Dihydroxybenzyl alcohol is essential for its application in research and synthesis.
Physical and Chemical Properties
The key physicochemical properties of 3,5-Dihydroxybenzyl alcohol are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 29654-55-5 | [5] |
| Molecular Formula | C₇H₈O₃ | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 182-186 °C (decomposes) | [7] |
| Solubility | Soluble in water, ethanol (B145695), ether, THF, DMSO, and methanol. | [7] |
| pKa | 9.23 ± 0.10 (Predicted) | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3,5-Dihydroxybenzyl alcohol.
Infrared (IR) Spectroscopy: The IR spectrum of 3,5-Dihydroxybenzyl alcohol exhibits characteristic absorption bands. A broad band in the region of 3300-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, with the broadening resulting from hydrogen bonding. A strong C-O stretching absorption is typically observed around 1050 cm⁻¹. Aromatic C-H stretching can be seen around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring appear in the 1500-1600 cm⁻¹ region.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms. The protons of the aromatic ring typically appear as distinct signals in the aromatic region (δ 6.0-7.0 ppm). The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) usually resonate as a singlet around δ 4.5 ppm. The hydroxyl protons (-OH) can appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. The carbon atoms of the aromatic ring attached to the hydroxyl groups are deshielded and appear at lower field. The carbon of the hydroxymethyl group is typically found in the region of δ 60-70 ppm.
Mass Spectrometry (MS): The mass spectrum of 3,5-Dihydroxybenzyl alcohol shows a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule.[8] Alpha-cleavage between the benzylic carbon and the aromatic ring can also be observed.[9] The MS-MS spectrum of the protonated molecule [M+H]⁺ (m/z 141.0546) shows major fragment ions at m/z 123.1, 98.1, and 77.1.[3]
Synthesis of 3,5-Dihydroxybenzyl Alcohol
The synthesis of 3,5-Dihydroxybenzyl alcohol has evolved from lengthy, low-yielding methods to more efficient and scalable protocols. The most common starting material is the commercially available and relatively inexpensive 3,5-dihydroxybenzoic acid.
Historical Synthesis Methods
As previously mentioned, early methods for the synthesis of 3,5-Dihydroxybenzyl alcohol often involved the use of strong reducing agents like lithium aluminum hydride, which could necessitate the protection of the phenolic hydroxyl groups to prevent side reactions. These multi-step procedures, while effective in a laboratory setting, were not ideal for large-scale production due to cost and safety concerns.[4]
Modern Synthetic Protocols
More recent synthetic strategies focus on milder reaction conditions, higher yields, and operational simplicity, making them more suitable for industrial applications.
A widely used and efficient method involves the direct reduction of 3,5-dihydroxybenzoic acid using sodium borohydride (B1222165) in the presence of a catalyst.
Experimental Protocol:
-
To a 1 L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of tetrahydrofuran (B95107) (THF), 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[10]
-
Stir the mixture vigorously and heat to a gentle reflux.[10]
-
Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, controlling the rate of addition to prevent excessive refluxing.[10]
-
After the addition is complete, maintain the reflux for 6 hours.[10]
-
Cool the reaction mixture in an ice bath.[10]
-
Slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid and stir for 10 minutes.[10]
-
Separate the layers and extract the aqueous layer with ethyl acetate.[10]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[10]
-
Recrystallize the crude product from hot water to yield pure 3,5-dihydroxybenzyl alcohol.[10]
This two-step method involves the protection of the hydroxyl groups by acetylation, followed by reduction of the carboxylic acid.
Experimental Protocol:
Step 1: Preparation of 3,5-Diacetoxybenzoic Acid
-
In a suitable reaction vessel, mix 15.4 g (0.1 mol) of 3,5-dihydroxybenzoic acid, 60 mL of acetic anhydride, and 3 mL of pyridine.[11]
-
Stir the mixture for 15 minutes and then heat at 90-100 °C, monitoring the reaction by TLC.[11]
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.[11]
-
Filter the white solid and recrystallize from ethanol to obtain 3,5-diacetoxybenzoic acid.[11]
Step 2: Preparation of 3,5-Dihydroxybenzyl Alcohol
-
To a 250 mL three-necked flask, add 50 mL of THF, 3.15 g (0.082 mol) of NaBH₄, and 2.38 g (0.01 mol) of 3,5-diacetoxybenzoic acid.[12]
-
Cool the mixture to 0 °C in an ice-water bath.[12]
-
Slowly add a 60 mL THF solution containing 9 g (0.036 mol) of iodine.[12]
-
After the addition, add another 4.76 g (0.02 mol) of 3,5-diacetoxybenzoic acid and heat to reflux, monitoring the reaction by TLC.[12]
-
After the reaction is complete, concentrate the mixture to dryness under reduced pressure.[12]
-
Add 100 mL of saturated NaHCO₃ solution and extract with ether.[12]
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate.[12]
-
Recrystallize the product from hot water to obtain white crystals of 3,5-dihydroxybenzyl alcohol.[12]
Experimental Workflow Diagram
Caption: Synthetic routes to 3,5-Dihydroxybenzyl alcohol.
Biological Activities and Signaling Pathways
3,5-Dihydroxybenzyl alcohol and its derivatives exhibit a range of interesting biological activities, making them attractive candidates for drug development.
Antioxidant Activity
The phenolic hydroxyl groups in 3,5-Dihydroxybenzyl alcohol are key to its potent antioxidant properties. These groups can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[13] This free radical scavenging ability is a crucial aspect of its protective effects against various diseases associated with oxidative damage.
Anti-inflammatory Activity
Derivatives of 3,5-Dihydroxybenzyl alcohol have demonstrated significant anti-inflammatory potential. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to suppress the production of pro-inflammatory cytokines.[13] Studies have indicated that DHMBA can modulate the NF-κB signaling pathway.[2] Specifically, it has been shown to reduce the levels of the NF-κB p65 subunit, a key transcription factor involved in the inflammatory response.[13]
Anticancer Activity
The anticancer potential of 3,5-Dihydroxybenzyl alcohol and its derivatives has been an area of active research. The mechanisms underlying these effects are often multifactorial, involving the induction of apoptosis (programmed cell death) and regulation of the cell cycle.
A derivative, 3-chloro-2,5-dihydroxybenzyl alcohol, has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells by triggering the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3.[6] This compound also causes DNA damage and inhibits DNA replication, leading to cell cycle arrest in the S phase.[6]
Furthermore, DHMBA has been found to exhibit anticancer activity in human glioblastoma and metastatic prostate cancer cells by regulating multiple signaling pathways.[14][15] Mechanistically, DHMBA can decrease the levels of key proteins involved in cell growth and proliferation, such as those in the PI3K/Akt and MAPK signaling pathways.[14][15] Concurrently, it can increase the levels of tumor suppressor proteins like p53, p21, and Rb, leading to a reduction in cancer cell growth.[14][15]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by derivatives of 3,5-Dihydroxybenzyl alcohol.
Caption: DHMBA's modulation of the PI3K/Akt and p53 signaling pathways.
Caption: DHMBA's inhibitory effect on the NF-κB signaling pathway.
Applications
3,5-Dihydroxybenzyl alcohol is a versatile intermediate with applications in several areas:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pharmaceutical compounds, including bronchodilators and other complex organic molecules.[7]
-
Polymer Chemistry: It is used as a monomer for the creation of dendritic polyether macromolecules and dimethylsilyl-linked dendrimers.[7]
-
Fine Chemicals: It is a building block for other fine chemicals, such as 3,5-dihydroxybenzaldehyde.[4]
Conclusion
3,5-Dihydroxybenzyl alcohol is a molecule of significant interest with a rich history of chemical synthesis and a promising future in the development of new therapeutic agents. Its straightforward synthesis from readily available starting materials, combined with the potent biological activities of its derivatives, makes it a valuable tool for researchers in both academia and industry. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and biological significance, with the aim of facilitating further research and application of this versatile compound. The detailed experimental protocols and signaling pathway diagrams are intended to serve as a practical resource for scientists working to unlock the full potential of 3,5-Dihydroxybenzyl alcohol and its analogues.
References
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